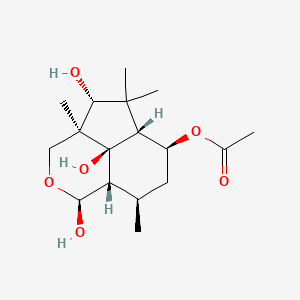
7-Hydroxydihydrobotrydial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 7-Hydroxydihydrobotrydial involves the cultivation of the ascomycete Daldinia concentrica under specific conditions. The OSMAC (One Strain-Many Compounds) approach is often employed, where variations in cultivation parameters such as culture vessel, media composition, and addition of enzyme inhibitors can induce the production of this compound . The compound can be isolated from the culture broth extract using techniques like TLC and HPLC .
化学反应分析
7-Hydroxydihydrobotrydial undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
科学研究应用
7-Hydroxydihydrobotrydial has several applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and for developing synthetic methodologies.
作用机制
The mechanism of action of 7-Hydroxydihydrobotrydial involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in microbial growth .
相似化合物的比较
7-Hydroxydihydrobotrydial can be compared with other botryane sesquiterpenoids such as:
- Methyl-7a-acetoxydeacetylbotryoloate
- 7a-acetoxydeacetylbotryenedial
- 7a-hydroxybotryenalol These compounds share a similar botryane carbon skeleton but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific hydroxylation pattern, which may contribute to its distinct biological properties.
属性
分子式 |
C17H28O6 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
[(1R,3R,4S,7S,8S,9R,11S,12S)-3,7,12-trihydroxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate |
InChI |
InChI=1S/C17H28O6/c1-8-6-10(23-9(2)18)12-15(3,4)14(20)16(5)7-22-13(19)11(8)17(12,16)21/h8,10-14,19-21H,6-7H2,1-5H3/t8-,10+,11-,12+,13+,14-,16+,17-/m1/s1 |
InChI 键 |
QFIZHIXXEOCVCR-QKWFZOGPSA-N |
手性 SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3([C@@H](C2(C)C)O)C)O)O)OC(=O)C |
规范 SMILES |
CC1CC(C2C(C(C3(C2(C1C(OC3)O)O)C)O)(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
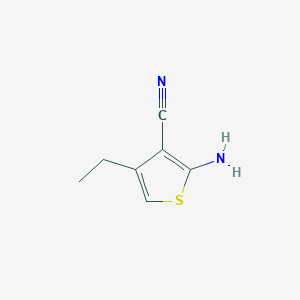
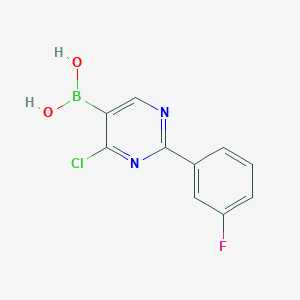
![(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)
![5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14090777.png)
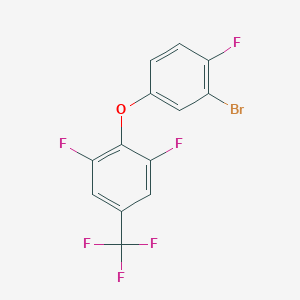
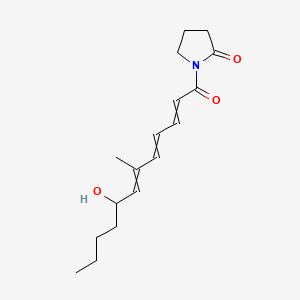
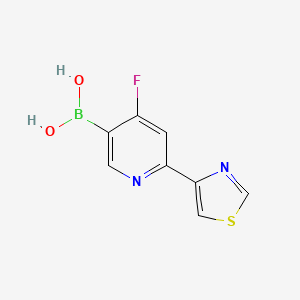
![Methyl 4-{2-[3-(dimethylamino)propyl]-6-methoxy-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090804.png)
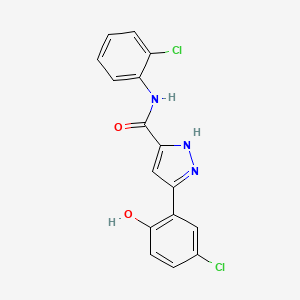
![1-(3-Chlorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090820.png)
![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090849.png)
